![molecular formula C12H20O4 B2542305 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid CAS No. 1955560-75-4](/img/structure/B2542305.png)
3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid
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Overview
Description
“3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid” is a complex organic compound. It contains a carboxylic acid group (-COOH), a tert-butoxy group (t-BuO-), and a cyclopentyl group (C5H9). The tert-butoxy group is a bulky group known for its steric hindrance . The cyclopentyl group is a cyclic hydrocarbon ring, and the carboxylic acid group is a common functional group that can participate in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a cyclopentyl-containing compound with a compound containing the 3-(tert-butoxy)-3-oxopropanoyl group. The exact synthesis pathway would depend on the available starting materials and the desired reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bulky tert-butoxy group, the cyclopentyl ring, and the carboxylic acid group. The tert-butoxy group could potentially influence the compound’s reactivity due to its steric hindrance .Chemical Reactions Analysis
This compound could participate in various chemical reactions. The carboxylic acid group could undergo reactions such as esterification, amidation, and reduction . The tert-butoxy group could potentially be involved in elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group could result in the compound having acidic properties. The tert-butoxy group could influence the compound’s solubility due to its bulkiness .Scientific Research Applications
Etherification Reactions
The tert-butoxy group in the compound could potentially be involved in etherification reactions. For instance, etherification of glycerol with tert-butyl alcohol has been investigated using different solid acid catalysts .
Polymerization
The compound could potentially be used in polymerization reactions. For example, an N-substituted glycine derived NCA bearing a cloaked carboxylic acid functionality, namely N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydride (t BuO 2 Pr-NCA), has been used to produce poly(N-(3-tert-butoxy-3-oxopropyl) glycine) polymers .
Mechanism of Action
Safety and Hazards
Future Directions
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the synthesis of other complex organic compounds, or in applications where the specific properties of the functional groups present in the molecule are desirable .
properties
IUPAC Name |
2-cyclopentyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-12(2,3)16-11(15)9(10(13)14)8-6-4-5-7-8/h8-9H,4-7H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCKQINCVTVOIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1CCCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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